molecular formula C24H26ClNO3 B12765656 Benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride CAS No. 96414-63-0

Benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride

Cat. No.: B12765656
CAS No.: 96414-63-0
M. Wt: 411.9 g/mol
InChI Key: MTQFVERZBBGVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. It is derived from benzilic acid and is characterized by the presence of a dimethylamino group attached to the benzyl ester moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride typically involves the esterification of benzilic acid with alpha-((dimethylamino)methyl)benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production, and the final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzilic acid: The parent compound, which lacks the dimethylamino and ester groups.

    Alpha-((dimethylamino)methyl)benzyl alcohol: The alcohol precursor used in the synthesis of the ester.

    Benzyl esters: A class of compounds with similar ester functional groups but different substituents.

Uniqueness

Benzilic acid, alpha-((dimethylamino)methyl)benzyl ester, hydrochloride is unique due to the presence of both the dimethylamino and ester groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

CAS No.

96414-63-0

Molecular Formula

C24H26ClNO3

Molecular Weight

411.9 g/mol

IUPAC Name

[2-(dimethylamino)-1-phenylethyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C24H25NO3.ClH/c1-25(2)18-22(19-12-6-3-7-13-19)28-23(26)24(27,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22,27H,18H2,1-2H3;1H

InChI Key

MTQFVERZBBGVLB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.